![molecular formula C10H9NO2 B3342471 4-Cyanobenzyl acetate CAS No. 21388-95-4](/img/structure/B3342471.png)
4-Cyanobenzyl acetate
Overview
Description
4-Cyanobenzyl acetate is an organic compound with the molecular formula C10H9NO2 . It is also known as benzyl cyanide acetate. It is a colorless liquid with a faint aromatic odor and is soluble in ethanol and ether.
Synthesis Analysis
The synthesis of 4-Cyanobenzyl acetate can be achieved through various methods, including the reaction between benzyl chloride and sodium cyanide in the presence of sodium acetate. Another method involves the reaction of 1-methylimidazole, 4,5-dichloro-1H-imidazole, and 1-methylbenzimidazole with p-cyanobenzyl bromide to yield non-symmetrically substituted N-heterocyclic carbene (NHC) precursors .
Molecular Structure Analysis
The molecular structure of 4-Cyanobenzyl acetate is characterized by a molecular formula of C10H9NO2 and an average mass of 175.184 Da . The compound has a Monoisotopic mass of 175.063324 Da .
Chemical Reactions Analysis
4-Cyanobenzyl acetate is commonly used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals, agrochemicals, and perfumes. It has been used in the synthesis of N-heterocyclic carbene–silver acetate complexes, which have shown high antibacterial activity and cytotoxicity .
Physical And Chemical Properties Analysis
4-Cyanobenzyl acetate has a density of 1.1±0.1 g/cm3 and a boiling point of 286.5±23.0 °C at 760 mmHg . It has a vapour pressure of 0.0±0.6 mmHg at 25°C and an enthalpy of vaporization of 52.6±3.0 kJ/mol . The compound has a flash point of 130.9±9.4 °C and an index of refraction of 1.529 . It is insoluble in water and has a slightly lower solubility in chloroform than in ethanol or ether.
Scientific Research Applications
Synthesis of Biologically Active Compounds
4-Cyanobenzyl acetate can be used in the cyanoacetylation of amines, which is a method for the preparation of N-cyanoacetamides . These compounds are important precursors for heterocyclic synthesis and are extensively used as reactants to form a variety of heterocyclic compounds . The carbonyl and the cyano functions of these compounds enable reactions with common bidentate reagents .
Formation of Heterocyclic Moieties
The active hydrogen on C-2 of N-cyanoacetamides can participate in a variety of condensation and substitution reactions . This allows for the formation of novel heterocyclic moieties, which are structures that contain a ring of atoms, at least one of which is not a carbon atom .
Development of Chemotherapeutic Agents
The diverse biological activities reported for many derivatives of cyanoacetamide have drawn the attention of biochemists . The synthetic utility of N-aryl and/or heteryl cyanoacetamides in building various organic heterocycles highlights their potential in evolving better chemotherapeutic agents .
Synthesis of N-Heterocyclic Carbene (NHC) Precursors
4-Cyanobenzyl acetate can be used in the synthesis of non-symmetrically substituted NHC precursors . These precursors can then be reacted with silver (i) acetate to yield the NHC–silver complexes .
Antibacterial Studies
The NHC–silver complexes synthesized from 4-Cyanobenzyl acetate have shown very high antibacterial activity against Gram-positive bacteria Staphylococcus aureus, and Gram-negative bacteria Escherichia coli .
Cytotoxicity Studies
The NHC–silver complexes were tested for their cytotoxicity through MTT based in vitro tests on the human renal-cancer cell line Caki-1 . Some of these complexes were found to have improved cytotoxicity against Caki-1 .
Safety and Hazards
The safety data sheet for 4-Cyanobenzyl alcohol, a related compound, suggests that it is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wash thoroughly after handling, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
This compound is a derivative of benzonitrile and acetate, suggesting potential interactions with enzymes or receptors that process these substructures .
Mode of Action
The cyanobenzyl group could potentially undergo metabolic transformations, while the acetate group could be involved in acetylation reactions .
Biochemical Pathways
For instance, the acetyl CoA pathway, which involves the conversion of H2 and CO2 to formate, acetate, and pyruvate, could potentially be affected .
Pharmacokinetics
Given its chemical structure, it might be expected to have reasonable bioavailability and to undergo metabolic transformations involving the cyanobenzyl and acetate groups .
Result of Action
Based on its structure, it could potentially influence cellular processes through its metabolites or through direct interactions with cellular components .
properties
IUPAC Name |
(4-cyanophenyl)methyl acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-8(12)13-7-10-4-2-9(6-11)3-5-10/h2-5H,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNYSLHQZULGATB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=CC=C(C=C1)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40466080 | |
Record name | 4-Cyanobenzyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40466080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyanobenzyl acetate | |
CAS RN |
21388-95-4 | |
Record name | 4-Cyanobenzyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40466080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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